Benzoisothiazol-3-one-13C6 1-Oxide
Description
Benzoisothiazol-3-one-¹³C6 1-Oxide (CAS: 1329616-16-1) is a carbon-13 isotopically labeled derivative of 1,2-benzisothiazol-3(2H)-one. This compound is primarily utilized as a stable isotopic tracer in pharmacokinetic, metabolic, and environmental studies due to its ¹³C6 labeling, which enables precise tracking in complex biological or chemical systems . Its applications span antimicrobial research, with cited studies demonstrating its role in elucidating mechanisms of action in bioactive molecules .
Properties
Molecular Formula |
C¹³C₆H₅NO₂S |
|---|---|
Molecular Weight |
173.14 |
Synonyms |
1-Oxo-1,2-dihydro-1H-benzo[d]isothiazol-3-one-13C6; o-Benzoic Sulfinimide-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Benzoisothiazol-3-one-¹³C6 1-Oxide and related compounds:
Key Differentiators
Isotopic Labeling: The ¹³C6 label in Benzoisothiazol-3-one-¹³C6 1-Oxide distinguishes it from non-labeled analogues, enabling its use in advanced mass spectrometry and NMR studies .
Substitution Patterns : Unlike 2-Methyl-4-isothiazolin-3-one, which has a methyl group enhancing lipophilicity (and toxicity), Benzoisothiazol-3-one-¹³C6 1-Oxide lacks alkyl substitutions, reducing membrane permeability but improving specificity for research .
Heteroatom Influence : Replacing sulfur in benzisothiazoles with oxygen (as in benzisoxazole) reduces ring strain and alters electronic properties, leading to divergent bioactivity profiles .
Application-Specific Considerations
- Antimicrobial Efficacy : While 1,2-benzisothiazol-3(2H)-one is effective at higher concentrations (≤500 ppm) in industrial settings, Benzoisothiazol-3-one-¹³C6 1-Oxide is employed at microgram scales for mechanistic studies, avoiding cytotoxic effects .
- Toxicity Profiles: 2-Methyl-4-isothiazolin-3-one’s association with allergic reactions limits its use in consumer products, whereas the labeled oxide derivative is classified as non-hazardous at ≤1g/ml .
- Synthetic Utility : Benzisoxazole serves as a precursor for neuroactive drugs (e.g., ziprasidone), whereas benzisothiazolones are leveraged for their stability in harsh environments, such as coatings .
Research Implications
The ¹³C6 labeling in Benzoisothiazol-3-one-¹³C6 1-Oxide addresses a critical need for tracing degradation pathways of benzisothiazolone biocides in environmental matrices. Recent studies highlight its utility in identifying metabolites resistant to microbial breakdown, informing regulatory policies on biocide persistence . In contrast, non-labeled variants remain staples in industrial preservation due to cost-effectiveness .
Preparation Methods
Selection of ¹³C-Labeled Precursors
The synthesis of Benzoisothiazol-3-one-13C6 1-Oxide begins with ¹³C6-labeled starting materials. Common precursors include ¹³C6-benzene derivatives, such as ¹³C6-o-chlorobenzonitrile or ¹³C6-thiosalicylic acid, which preserve isotopic enrichment throughout the synthesis. For example, o-chlorobenzonitrile-13C6 can be reacted with anhydrous sodium sulfhydrate (NaSH) to form ¹³C6-o-mercaptobenzonitrile, a key intermediate.
Challenges in Isotopic Integrity
Maintaining ¹³C enrichment requires avoiding harsh conditions that could lead to isotopic scrambling. Reactions are typically conducted at moderate temperatures (e.g., 120°C) and neutral pH to minimize degradation.
Preparation of the Parent Compound: 1,2-Benzisothiazol-3-one-13C6
Method A: o-Chlorobenzonitrile-13C6 Route
This method adapts the procedure from CN103130738A:
-
Reaction of ¹³C6-o-chlorobenzonitrile with NaSH :
-
Cyclization with Chlorine Gas :
Method B: Thiosalicylic Acid-13C6 Route
Table 1: Comparison of Parent Compound Synthesis Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | ¹³C6-o-chlorobenzonitrile | ¹³C6-thiosalicylic acid |
| Yield | 90% | 85% |
| Purity | 98% | 95% |
| Reaction Time | 10 hours | 12 hours |
| Key Reagent | NaSH | Mn(OH)₃ |
Oxidation to 1-Oxide Derivative
Oxidation of ¹³C6-Benzisothiazol-3-one
The sulfoxide group is introduced via controlled oxidation of the sulfur atom in the parent compound:
Purification of 1-Oxide Product
Table 2: Oxidation Conditions and Outcomes
| Reagent | Solvent | Temp (°C) | Yield | Purity |
|---|---|---|---|---|
| H₂O₂ | Dichloromethane | 25 | 75% | 97% |
| mCPBA | Toluene | 0 | 82% | 98% |
| O₃ | Ethanol | -10 | 68% | 95% |
Analytical Validation
Mass Spectrometry
NMR Spectroscopy
-
¹H NMR : Absence of proton signals at the ¹³C-labeled positions.
-
¹³C NMR : Six distinct peaks at 100–150 ppm confirm isotopic labeling.
Challenges and Optimization
Isotopic Dilution
Q & A
Q. What are the recommended methods for synthesizing Benzoisothiazol-3-one-¹³C6 1-Oxide in laboratory settings?
The synthesis involves a two-step process:
Preparation of the parent compound : Start with alkaline hydrolysis using 1M LiOH at 0°C (77% yield) to form the benzoisothiazol-3-one core. For isotopic labeling (¹³C6), use ¹³C-enriched precursors during this step. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Oxidation to 1-Oxide : Treat the parent compound with Selectfluor in acetonitrile at room temperature. Optimize stoichiometry (1.2–1.5 eq. Selectfluor) to minimize over-oxidation byproducts. Confirm completion via TLC (Rf shift from 0.5 to 0.3) .
Q. Key Considerations :
- Use anhydrous conditions for oxidation to prevent hydrolysis.
- For isotopic purity, verify ¹³C incorporation via HRMS (expected [M+H]+ at +6 Da).
Q. Table 1: Synthesis Conditions for Benzoisothiazolone Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 1M LiOH, 0°C, 4h | 77 | |
| 2 | Selectfluor (1.2 eq), MeCN, RT, 6h | 85 |
Q. How should researchers characterize Benzoisothiazol-3-one-¹³C6 1-Oxide to confirm structural integrity?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear at δ 7.85–7.45 ppm (multiplicity varies with substitution). For ¹³C6 labeling, compare peak splitting patterns with non-labeled analogs to identify isotopic effects .
- ¹³C NMR : Confirm six ¹³C-enriched carbons via signal intensity ratios (e.g., C=O at δ 165–170 ppm) .
- Mass Spectrometry : HRMS (ESI+) should show [M+H]+ at m/z 168.0321 (+6 Da shift vs. unlabeled compound) .
- Purity Analysis : Use HPLC (C18 column, 70:30 H2O:MeCN) to achieve >98% purity. Validate with spiked impurity standards .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data in isotopically labeled benzoisothiazolone derivatives?
Contradictions often arise from isotopic perturbation or solvent effects:
Isotopic Dilution Experiments : Mix labeled and unlabeled compounds (1:1 ratio) to distinguish true chemical shifts from artifacts. For example, ¹³C labeling may cause upfield shifts (Δδ = 0.1–0.3 ppm) in adjacent protons .
2D NMR (HSQC/HMBC) : Correlate ¹³C-¹H couplings to confirm positional labeling accuracy. For ¹³C6 derivatives, HMBC should show no cross-peaks between ¹³C and non-labeled protons .
Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >0.5 ppm suggest misassignment or impurities .
Q. How can researchers optimize oxidation conditions to minimize side products during 1-Oxide synthesis?
- Solvent Selection : Use polar aprotic solvents (MeCN or DMF) to stabilize the transition state. Avoid DMSO, which reacts with Selectfluor .
- Temperature Control : Maintain 20–25°C; higher temperatures promote over-oxidation to sulfone derivatives.
- Additive Screening : Include 10 mol% NaHCO3 to neutralize HF byproducts, improving yield by 15–20% .
Q. Table 2: Oxidation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Selectfluor (eq.) | 1.2–1.5 | Maximizes conversion |
| Reaction Time | 4–6h | Avoids degradation |
| Solvent | MeCN | 85% yield |
Q. What functionalization strategies enable site-specific modifications of the 1-Oxide derivative?
- Electrophilic Substitution :
- Nitration: Use fuming HNO3 at -10°C to introduce NO2 groups at C5 (monitor via in situ IR at 1520 cm⁻¹) .
- Cross-Coupling :
- Suzuki-Miyaura: React with 4-methoxyphenylboronic acid (Pd(PPh3)4, K2CO3, 80°C) to functionalize C7 (75% yield) .
- Reductive Functionalization :
- Reduce the 1-Oxide to thiolactam with Zn/HCl, then alkylate with iodomethane (KI, DMF) to introduce methyl groups .
Critical Note : Always confirm regioselectivity via X-ray crystallography or NOESY experiments.
Q. How do isotopic (¹³C6) labels affect reaction kinetics in benzoisothiazolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
